N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is an organic compound characterized by a complex aromatic structure. It is used in various fields due to its unique chemical properties. The compound integrates phenyl and thiophene rings with a methanesulfonamide group, which imparts significant chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multiple steps:
Synthesis of the Pyrazole Core: : React thiophene-2-carbonyl chloride with hydrazine to form a hydrazone intermediate. Cyclize this intermediate to form the pyrazole ring.
Phenyl Substitution: : Introduce phenyl groups via electrophilic aromatic substitution.
Methanesulfonamide Addition: : React the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group.
Industrial Production Methods: Industrial synthesis typically involves similar steps but may use optimized conditions such as higher temperatures, pressures, and advanced catalysis to improve yield and purity. Solvent choices and recycling methods also play crucial roles in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo oxidative reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: : Reductive conditions can alter the pyrazole or thiophene rings, potentially leading to ring-opening or hydrogenation.
Substitution: : The aromatic rings can undergo substitution reactions, particularly halogenation or nitration.
Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for forming sulfoxides.
Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) for reduction.
Substitution: : Halogenation using halogen sources like bromine or chlorine in the presence of Lewis acids.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced pyrazole or thiophene derivatives.
Substitution Products: : Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: In organic chemistry, it serves as an intermediate for synthesizing more complex molecules. It is also used in studying reaction mechanisms due to its versatile reactive sites.
Biology: Biological applications include studying enzyme inhibition due to its sulfonamide group, which is known for inhibiting certain bacterial enzymes.
Medicine: The compound is researched for potential pharmacological properties, such as anti-inflammatory and anti-cancer activities, because of its structural similarity to other bioactive molecules.
Industry: Industrially, it finds use in the synthesis of dyes, agrochemicals, and advanced materials due to its functionalized aromatic rings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: : The sulfonamide group interacts with enzymes, often inhibiting their function by mimicking substrate structures.
Signal Transduction: : Modulates signal transduction pathways involving aromatic compounds, potentially influencing cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds:
Sulfanilamide: : Known for its antibacterial properties but lacks the complex aromatic structure.
Thiophene-2-sulfonamide: : Shares the thiophene-sulfonamide structure but not the pyrazole or phenyl groups.
Uniqueness: N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the combination of its structural components, which impart a distinct set of chemical reactivities and biological activities not found in simpler analogs. This combination allows for a broad range of applications across various scientific fields.
Properties
IUPAC Name |
N-[3-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-10-5-9-16(13-17)18-14-19(15-7-3-2-4-8-15)24(22-18)21(25)20-11-6-12-28-20/h2-13,19,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPAGQCVVQWQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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